Lenalidomide-PEG5-propargyl
Description
Lenalidomide-PEG5-propargyl is a synthetic derivative of lenalidomide, a thalidomide analog widely used in targeted protein degradation (TPD) strategies such as PROTACs (Proteolysis-Targeting Chimeras). This compound integrates a PEG5 (pentaethylene glycol) spacer and a terminal propargyl group, enabling conjugation to target-binding ligands via click chemistry. The PEG spacer enhances solubility, reduces steric hindrance, and modulates pharmacokinetics, while the propargyl group facilitates bioorthogonal reactions for modular degrader assembly .
Properties
Molecular Formula |
C26H35N3O8 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-[3-oxo-7-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35N3O8/c1-2-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-27-22-5-3-4-20-21(22)19-29(26(20)32)23-6-7-24(30)28-25(23)31/h1,3-5,23,27H,6-19H2,(H,28,30,31) |
InChI Key |
IAJLVAGUTLNQOB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-propargyl typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.
Hydrogenation: The hydrogenation of the intermediate compound to obtain lenalidomide.
PEGylation: The attachment of a polyethylene glycol (PEG) linker to lenalidomide.
Propargylation: The final step involves the addition of a propargyl group to the PEGylated lenalidomide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the lenalidomide core.
Substitution: Nucleophilic substitution reactions are common, especially involving the propargyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the propargyl moiety .
Scientific Research Applications
Lenalidomide-PEG5-propargyl has a wide range of applications in scientific research:
Mechanism of Action
Lenalidomide-PEG5-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer (NK) cell-mediated cytotoxicity.
Protein Degradation: The compound binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Key Features:
- Structure : Lenalidomide (E3 ligase ligand) → PEG5 linker → Propargyl group.
- Application: Used as a building block for PROTACs and molecular glues in oncology and immunology research.
- Purity : ≥95% (typical for research-grade compounds) .
Structural and Functional Variations
Lenalidomide-PEG5-propargyl belongs to a family of lenalidomide-linker-alkyne derivatives. Key structural variations among analogs include:
*Molecular weights estimated based on PEG unit increments (~44 g/mol per ethylene glycol unit).
Key Observations :
- PEG Length : Longer PEG chains (e.g., PEG7) improve solubility but may reduce cellular permeability due to increased hydrophilicity .
- Functional Groups : Acetamido-modified derivatives (e.g., PEG1-acetamido) exhibit enhanced hydrolytic stability compared to propargyl-terminated analogs .
Physicochemical and Functional Performance
Solubility and Stability
- This compound : Exhibits moderate solubility in aqueous buffers (e.g., PBS, DMSO) due to PEG5’s amphiphilic nature. Stability studies for lenalidomide derivatives (via HPLC) confirm >90% integrity under refrigerated storage for 12 months .
- Shorter PEG Analogs (PEG1–PEG3) : Reduced solubility but superior membrane permeability, making them suitable for intracellular targets .
- Longer PEG Analogs (PEG6–PEG7) : Preferred for extracellular or large protein targets due to prolonged circulation time .
Conjugation Efficiency
- Propargyl-terminated derivatives (including PEG5-propargyl) enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized ligands. PEG5’s length minimizes steric interference during conjugation .
- In contrast, amine-terminated analogs (e.g., Lenalidomide-C5-NH2) require carbodiimide-based coupling, which is less efficient in aqueous environments .
Comparison with Non-Lenalidomide Derivatives
Compounds like Pomalidomide-PEG4-C-COOH and Thalidomide-O-amido-C3-COOH () highlight differences in E3 ligase ligand specificity:
- Lenalidomide Derivatives : Bind cereblon (CRBN) with high affinity, enabling degradation of IKZF1/3 in hematologic cancers .
- Pomalidomide Derivatives : Exhibit broader substrate specificity but lower blood-brain barrier penetration .
Regulatory and Commercial Status
- Generic lenalidomide (Revlimid®) is FDA-approved for myeloma and lymphoma, but conjugated derivatives remain preclinical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
